Product packaging for Diethyl (benzylamino)methylphosphonate(Cat. No.:CAS No. 50917-70-9)

Diethyl (benzylamino)methylphosphonate

Cat. No.: B8480600
CAS No.: 50917-70-9
M. Wt: 257.27 g/mol
InChI Key: LEWADWGCENKZJX-UHFFFAOYSA-N
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Description

Diethyl (benzylamino)methylphosphonate is a synthetic organophosphonate compound offered for investigative research purposes. Organophosphonates are a significant class of compounds widely studied for their potential biological activities. Structurally related α-aminophosphonate derivatives have been investigated for antimicrobial properties, showing activity against model bacterial strains such as Escherichia coli . The presence of both phosphonate ester and amino functional groups in its structure makes it a versatile intermediate for further chemical synthesis. Researchers value this class of compounds for developing new pharmacological agents and exploring structure-activity relationships. The introduction of a phosphonate ester group is known to improve a molecule's metabolic stability and membrane transport, which is a key consideration in drug discovery research . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20NO3P B8480600 Diethyl (benzylamino)methylphosphonate CAS No. 50917-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50917-70-9

Molecular Formula

C12H20NO3P

Molecular Weight

257.27 g/mol

IUPAC Name

N-(diethoxyphosphorylmethyl)-1-phenylmethanamine

InChI

InChI=1S/C12H20NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

LEWADWGCENKZJX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CNCC1=CC=CC=C1)OCC

Origin of Product

United States

Physicochemical Properties and Spectroscopic Data of Diethyl Benzylamino Methylphosphonate

The structural elucidation and characterization of Diethyl (benzylamino)methylphosphonate rely on a combination of physicochemical measurements and spectroscopic analysis. The following tables summarize key properties and expected spectral data based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties
PropertyValue
Molecular FormulaC₁₂H₂₀NO₃P
Molecular Weight257.27 g/mol
IUPAC NameThis compound
AppearanceExpected to be a liquid or low-melting solid
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Expected)
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~7.2-7.4mAromatic protons (C₆H₅)
¹H~4.1dq-O-CH₂-CH₃
¹H~3.8sC₆H₅-CH₂-N
¹H~2.9dP-CH₂-N
¹H~1.3t-O-CH₂-CH₃
¹³C~138-140sAromatic quaternary C
¹³C~127-129dAromatic C-H
¹³C~62t-O-CH₂-
¹³C~53tC₆H₅-CH₂-N
¹³C~48 (d, ¹JPC)tP-CH₂-N
¹³C~16q-CH₃
³¹P~24-32s(RO)₂P(O)-
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data (Expected)
SpectroscopyValueAssignment
IR (cm⁻¹)~3300-3400N-H stretch (secondary amine)
IR (cm⁻¹)~3030Aromatic C-H stretch
IR (cm⁻¹)~2850-2980Aliphatic C-H stretch
IR (cm⁻¹)~1250P=O stretch (phosphoryl)
IR (cm⁻¹)~1020-1050P-O-C stretch
MS (m/z)257[M]⁺, Molecular ion
MS (m/z)166[M - C₆H₅CH₂]⁺, Loss of benzyl (B1604629) group
MS (m/z)91[C₇H₇]⁺, Tropylium ion (benzyl fragment)

Chemical Transformations and Derivatizations of Diethyl Benzylamino Methylphosphonate Derivatives

N-Acylation Reactions of the Benzylamino Moiety

The secondary amine of the benzylamino group in diethyl (benzylamino)methylphosphonate is readily acylated to form the corresponding N-acyl derivatives. This transformation is a common strategy to introduce a variety of functional groups, modifying the molecule's biological and chemical properties. The acylation of α-aminophosphonates is typically achieved using acylating agents like acyl chlorides. nih.gov This reaction provides a pathway to N-protected α-aminophosphonates, which are valuable intermediates in organic synthesis. mdpi.com For instance, the synthesis of diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate (B1237965) has been achieved through the O-alkylation of a related N-benzoylated precursor, highlighting the utility of N-acylated aminophosphonates as synthetic platforms. gjesr.com

The reaction conditions for N-acylation can be adapted based on the specific acylating agent and substrate. Simple procedures often involve reacting the aminophosphonate with an acyl chloride under basic conditions to neutralize the liberated HCl. nih.gov

Table 1: Examples of Acylation Reactions on Aminophosphonate-Related Structures Use the interactive controls to explore the data.

Substrate TypeAcylating ReagentTypical ConditionsProduct TypeReference
α-Hydroxy-benzylphosphonatesAcyl Chlorides (e.g., Acetyl Chloride, Valeryl Chloride)Solvent (e.g., Toluene), Base (e.g., Triethylamine), 25-60°CAcyloxyphosphonates nih.gov
α-Hydroxy-benzylphosphonatesAcetic AnhydrideSolvent-free, Microwave irradiationAcetyloxyphosphonates nih.gov
1-(N-acylamino)alkylphosphonium salts(Used as precursor)Reaction with dimethyl phosphite (B83602) in the presence of a chiral catalyst and base (KOH)Enantiomerically enriched N-protected α-aminophosphonates mdpi.com
Diethyl (2-azido-2-benzoylaminomethyl) phosphonate(Pre-acylated)O-alkylation with phenol (B47542) in acetone (B3395972) or acetonitrile (B52724) with a base (Et3N, DIEPA)Diethyl (2-benzoylamino-2-(phenoxy)methyl) phosphonate gjesr.com

Hydrolysis and Dealkylation to Phosphonic Acid Derivatives

The conversion of diethyl phosphonate esters to their corresponding phosphonic acids is a fundamental and widely applied transformation. nih.gov This dealkylation can be achieved through several methods, most commonly via acidic hydrolysis or by using silylating agents. d-nb.infobeilstein-journals.org

Acidic hydrolysis is the most general method, typically employing concentrated hydrochloric acid (HCl) at reflux for several hours. d-nb.infobeilstein-journals.org The reaction proceeds in two consecutive steps, with the cleavage of the second ester group being the rate-determining step. nih.govnih.gov While effective, these conditions are harsh and may not be suitable for molecules containing sensitive functional groups. beilstein-journals.org Hydrobromic acid (HBr) has also been used for this purpose. nih.gov

A milder and highly efficient alternative is the McKenna method, which involves a two-step process: reaction with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis. d-nb.infobeilstein-journals.org This procedure is known for its high yields and compatibility with a wider range of functional groups compared to strong acid hydrolysis. d-nb.info The mechanism involves the nucleophilic attack of the bromide on the ethyl group, facilitated by the silylation of the phosphoryl oxygen. d-nb.info

Table 2: Comparison of Methods for Dealkylation of Diethyl Phosphonates Use the interactive controls to explore the data.

MethodReagentsTypical ConditionsAdvantagesDisadvantagesReference
Acidic HydrolysisConcentrated HCl (35-37%) or HBrReflux, 1-12 hoursSimple, common reagentsHarsh conditions, potential for side reactions, not suitable for sensitive substrates nih.govd-nb.infobeilstein-journals.org
McKenna Method1. Bromotrimethylsilane (TMSBr) 2. Methanol or WaterTwo steps, often at room temperature or gentle heatingMild conditions, high yields, good functional group toleranceRequires stoichiometric use of silylating agent d-nb.infobeilstein-journals.org

Formation of Bisphosphonate Analogues from this compound Precursors

This compound serves as a precursor for the synthesis of more complex structures, such as N-substituted aminomethylenebisphosphonic acids. These bisphosphonate analogues are of significant interest due to their biological activities. nih.gov A common route to these compounds is a three-component reaction between an amine (like benzylamine), an orthoformate (such as triethyl orthoformate), and diethyl phosphite. nih.gov

Interestingly, the outcome of this reaction can be manipulated by altering the reaction conditions, particularly the molar ratio of the substrates. Depending on these conditions, the reaction can yield either the desired N-substituted aminomethylenebisphosphonate or the N-benzylaminobenzylphosphonate. nih.gov For example, using a 1:4:2 molar ratio of benzylamine (B48309) to diethyl phosphite to triethyl orthoformate can favor the formation of the bisphosphonate product. nih.gov The initial ester products are typically hydrolyzed directly with concentrated hydrochloric acid to yield the final bisphosphonic acids. nih.gov

Another approach involves a sequential or double Kabachnik-Fields reaction. An (aminomethyl)phosphine oxide, formed from a primary amine, can undergo a second condensation with paraformaldehyde and a secondary phosphine (B1218219) oxide to yield N,N-bis(phosphinoylmethyl)amines. beilstein-journals.org This strategy allows for the synthesis of bis-derivatives with different substituents on the phosphorus atoms. beilstein-journals.org

Oxidative Deprotection Strategies for N-Substituted Aminophosphonates

The N-benzyl group in aminophosphonates serves as a common protecting group for the nitrogen atom. Its removal is a key step in the synthesis of primary aminophosphonates or for subsequent N-functionalization. While hydrogenolysis is a standard method for N-debenzylation, oxidative strategies offer an alternative, particularly for substrates with functionalities sensitive to reduction. organic-chemistry.orgnih.gov

Several oxidative systems have been developed for the deprotection of N-benzyl amines. Ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used in aqueous solutions to chemoselectively cleave the N-benzyl bond, leaving other protecting groups like O-benzyl ethers or N-benzyl amides intact. researchgate.netrsc.org Another approach involves the use of nitroxyl-radical catalysts, such as derivatives of TEMPO (2,2,6,6-tetramethylpiperidine N-oxyl), in combination with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). nih.gov This catalytic system is effective at room temperature and is compatible with a broad range of substrates. nih.gov Enzymatic methods, for example using a laccase/TEMPO system, have also been shown to effectively deprotect N-benzyl groups under mild, buffered conditions. rsc.org

Table 3: Selected Methods for N-Benzyl Deprotection This table includes both oxidative and other common methods for comparison. Use the interactive controls to explore the data.

Method TypeReagentsKey FeaturesReference
OxidativeCeric Ammonium Nitrate (CAN)Chemoselective for N-benzyl tertiary amines. researchgate.netrsc.org
Oxidative (Catalytic)Nitroxyl-radical catalyst / PIFAEffective at ambient temperature; broad substrate scope. nih.gov
Oxidative (Enzymatic)Laccase / TEMPOMild, buffered conditions (pH 5). rsc.org
OxidativeKOtBu / DMSO / O₂Base-promoted process for N-debenzylation of heterocycles. researchgate.net
HydrogenolysisPd/C, H₂Common green method; activity can be decreased by amine coordination. nih.gov
Hydrogenolysis (Facilitated)Pd/C, Nb₂O₅/C, H₂Heterogeneous acid co-catalyst facilitates deprotection. nih.gov

Investigation of Carbon-Phosphorus Bond Cleavage Phenomena in Related Systems under Acidic Conditions

The carbon-phosphorus (C-P) bond in α-aminophosphonates is generally stable. However, under certain conditions, particularly in acidic media, cleavage of this bond can occur. nih.gov Theoretical studies on model compounds like dimethyl (α-anilinobenzyl)phosphonate have elucidated the mechanism of this cleavage. nih.gov The investigation confirmed a three-step process:

Protonation: The reaction is initiated by the protonation of the molecule.

P-C Bond Cleavage: The most favorable pathway begins with the protonation of the amino group, followed by a proton transfer to the phosphoryl oxygen via an N-H···O(P) hydrogen bond. The C-P bond then cleaves from this resulting protonated structure. nih.gov

Hydrolysis: The final transition state yields an imine cation and an H-phosphonate, which are subsequently hydrolyzed. nih.gov

Computational models suggest that the inclusion of water molecules is important, with two water molecules being needed to facilitate the C-P bond cleavage. nih.gov The energy barrier for this decomposition is relatively low, indicating a high probability for this process under acidic conditions. acs.org Other degradation pathways for aminophosphonates, such as the herbicide glyphosate, also involve the cleavage of the C-P bond or the C-N bond, often initiated by oxidative radicals. researchgate.net These studies highlight that while the C-P bond is robust, specific chemical environments can promote its cleavage, a phenomenon with implications for the stability and degradation of these compounds.

Spectroscopic Characterization and Structural Elucidation of Diethyl Benzylamino Methylphosphonate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Diethyl (benzylamino)methylphosphonate derivatives. By analyzing the spectra from different nuclei, such as ¹H, ¹³C, and ³¹P, a comprehensive understanding of the molecule's connectivity and stereochemistry can be achieved.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethoxy, benzyl (B1604629), and aminomethyl moieties are observed.

Aromatic Protons: The protons on the benzyl group's phenyl ring typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm.

Benzyl CH₂ Protons: The two protons of the benzylic methylene (B1212753) group (N-CH₂-Ph) are chemically equivalent and usually resonate as a singlet or a sharp peak around δ 3.8 ppm.

P-CH₂-N Protons: The methylene protons adjacent to the phosphorus atom and the nitrogen atom (P-CH₂-N) are expected to appear as a doublet due to coupling with the phosphorus nucleus. This signal is typically found in the range of δ 2.8-3.0 ppm.

Ethoxy Protons (O-CH₂-CH₃): The methylene protons of the two ethoxy groups are diastereotopic and couple with both the adjacent methyl protons and the phosphorus nucleus. This results in a complex multiplet, often observed around δ 4.0-4.2 ppm.

Ethoxy Protons (O-CH₂-CH₃): The terminal methyl protons of the ethoxy groups resonate as a triplet in the upfield region, typically around δ 1.2-1.4 ppm, due to coupling with the adjacent methylene protons.

N-H Proton: The proton attached to the nitrogen atom (N-H) generally appears as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often observed in the δ 2.0-3.0 ppm range. nih.govnih.gov

Proton GroupTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)
Aromatic (C₆H₅)7.2 - 7.4MultipletN/A
Benzyl (N-CH₂-Ph)~3.8SingletN/A
Methylene (P-CH₂-N)2.8 - 3.0DoubletJ(P,H)
Ethoxy (O-CH₂)4.0 - 4.2MultipletJ(H,H), J(P,H)
Ethoxy (CH₃)1.2 - 1.4TripletJ(H,H)
Amine (N-H)Variable (e.g., 2.0 - 3.0)Broad SingletN/A

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify all the unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. For this compound, the spectrum would show distinct signals for the aromatic, benzylic, aminomethyl, and ethoxy carbons.

Aromatic Carbons: The carbons of the phenyl ring typically resonate in the downfield region of δ 127-140 ppm. acs.orgorientjchem.org The quaternary carbon (ipso-carbon) attached to the methylene group usually shows a distinct chemical shift compared to the protonated aromatic carbons.

Benzyl CH₂ Carbon: The benzylic carbon (N-CH₂-Ph) signal is expected around δ 53 ppm.

P-CH₂-N Carbon: The carbon atom flanked by the phosphorus and nitrogen atoms (P-CH₂-N) appears as a doublet due to coupling with the phosphorus-31 nucleus (¹J(P,C)). This signal is typically observed in the range of δ 45-55 ppm.

Ethoxy Carbons: The methylene carbons (O-CH₂) of the ethoxy groups also exhibit coupling to the phosphorus atom (²J(P,C)) and resonate around δ 62-64 ppm. The methyl carbons (CH₃) appear further upfield at approximately δ 16 ppm and may also show coupling to phosphorus (³J(P,C)). rsc.orgnih.govscielo.br

Carbon GroupTypical Chemical Shift (δ, ppm)P-C Coupling
Aromatic (C₆H₅)127 - 140Typically not observed
Benzyl (N-CH₂-Ph)~53No
Methylene (P-CH₂-N)45 - 55Yes (¹J)
Ethoxy (O-CH₂)62 - 64Yes (²J)
Ethoxy (CH₃)~16Yes (³J)

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for characterizing organophosphorus compounds, as the chemical shift is very sensitive to the electronic and steric environment of the phosphorus atom. For α-aminophosphonates like this compound, the ³¹P nucleus is typically observed as a single resonance. The chemical shift for this class of compounds generally falls within the range of δ +16 to +25 ppm, referenced against an external standard of 85% phosphoric acid. nih.gov This characteristic chemical shift provides strong evidence for the presence of the phosphonate (B1237965) group.

While room temperature NMR provides an averaged picture of the molecular structure, low-temperature (or variable-temperature) NMR studies can be employed to investigate dynamic processes such as restricted rotation around single bonds and conformational equilibria. For molecules like this compound, rotation around the C-N, P-C, and C-C bonds can lead to different conformers. At room temperature, the rapid interconversion between these conformers results in sharp, averaged NMR signals.

By lowering the temperature, this interconversion can be slowed down on the NMR timescale. This may lead to the broadening of signals and their eventual splitting into separate sets of resonances for each distinct conformer. Such studies would allow for the determination of the relative populations of the conformers and the energy barriers for their interconversion. Although specific low-temperature NMR studies on this compound are not widely reported, this technique remains a powerful potential tool for a deeper understanding of its conformational preferences in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure.

P=O Stretching: A strong and prominent absorption band corresponding to the phosphoryl (P=O) group stretching vibration is a hallmark of phosphonates. This band typically appears in the region of 1220-1260 cm⁻¹.

N-H Stretching and Bending: The N-H stretching vibration of the secondary amine is usually observed as a medium to weak band in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration can be seen around 1590-1650 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the methylene and methyl groups are observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are found in the fingerprint region, typically around 1020-1050 cm⁻¹ and 950-990 cm⁻¹, respectively.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
P=OStretching1220 - 1260Strong
N-HStretching3300 - 3500Medium-Weak
N-HBending1590 - 1650Medium
Aromatic C-HStretching3030 - 3100Medium-Weak
Aliphatic C-HStretching2850 - 2980Medium-Strong
P-O-CStretching950 - 1050Strong

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the molecular analysis of this compound derivatives, offering insights into their mass and structural features through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique utilized for the separation and identification of volatile and semi-volatile compounds. In the context of this compound derivatives, GC-MS serves as an indispensable tool for assessing sample purity and confirming the molecular weight of the analyte. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection.

The electron ionization (EI) mass spectra of organophosphonates typically exhibit characteristic fragmentation patterns. For this compound, key fragmentation would be expected to involve cleavage of the P-C bond and rearrangements within the benzylamino and diethyl phosphonate moieties. While specific experimental data for the parent compound is not detailed in the provided literature, related phosphonothiolates have been extensively studied, revealing that EI mass spectra can be complex and may show ions corresponding to the loss of ethoxy groups or the entire diethyl phosphonate moiety. mdpi.comresearchgate.net The molecular ion peak (M+), if observed, provides the molecular weight of the compound. However, for some organophosphorus compounds, the molecular ion can be weak or absent, and identification must rely on the interpretation of the fragment ions. mdpi.com The purity of a sample can be ascertained from the gas chromatogram by the presence of a single major peak, with any minor peaks indicating impurities.

Table 1: Expected GC-MS Data for this compound

Parameter Expected Observation
Retention Time Dependent on GC column and conditions
Molecular Ion (M+) m/z 257 (may be weak or absent)

| Key Fragment Ions | Expected fragments from loss of ethoxy, benzyl, and amino groups |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. This level of precision is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₁₂H₂₀NO₃P), the theoretical exact mass can be calculated. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the compound's identity and elemental formula. This technique is particularly useful in the characterization of novel derivatives or in metabolic studies where precise identification of transformation products is required.

Table 2: Theoretical HRMS Data for this compound

Molecular Formula C₁₂H₂₀NO₃P
Calculated Exact Mass 257.1181 g/mol
Precursor Ion Type [M+H]⁺

| Expected m/z | 258.1259 |

Note: The calculated exact mass and expected m/z are theoretical values. Experimental data would be required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

While the crystal structure of this compound itself is not described in the provided results, a closely related derivative, Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate, has been characterized by X-ray diffraction. nih.gov The study of this derivative provides valuable insights into the structural characteristics that can be expected for this class of compounds.

In the crystal structure of Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate, the phosphorus atom adopts a tetrahedral geometry. nih.gov The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, forming centrosymmetrically related dimers. nih.gov Such hydrogen bonding is a common feature in the solid-state structures of aminophosphonates and plays a crucial role in defining their supramolecular architecture.

Table 3: Crystallographic Data for Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate nih.gov

Parameter Value
Chemical Formula C₂₇H₃₀N₃O₃P
Formula Weight 475.51
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.9534 (4)
b (Å) 9.3777 (3)
c (Å) 25.0690 (8)
β (°) 101.233 (2)
Volume (ų) 2525.70 (15)
Z 4
Temperature (K) 293
Radiation Mo Kα

| μ (mm⁻¹) | 0.14 |

This detailed crystallographic data provides a solid foundation for understanding the solid-state conformation and intermolecular interactions of this compound derivatives.

Theoretical and Computational Investigations of Diethyl Benzylamino Methylphosphonate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze the properties of molecules and solids. In the context of Diethyl (benzylamino)methylphosphonate and related compounds, DFT calculations are instrumental in elucidating the fundamental aspects of their formation and chemical behavior.

The synthesis of this compound is typically achieved through multicomponent reactions like the Kabachnik-Fields reaction or via a two-component Pudovik (or aza-Pudovik) reaction. beilstein-journals.orgnih.govcore.ac.uk DFT calculations have been pivotal in clarifying the mechanisms of these reactions.

The Kabachnik-Fields reaction involves the condensation of an amine (benzylamine), a carbonyl compound (formaldehyde), and a hydrophosphoryl compound (diethyl phosphite). nih.govorganic-chemistry.orgnih.gov Computational studies have explored the sequence of events in this three-component system. Two primary pathways are generally considered: one proceeding through an imine intermediate (formed from the amine and aldehyde) and the other via an α-hydroxyphosphonate intermediate (formed from the aldehyde and diethyl phosphite). core.ac.uk DFT calculations have shown that the reaction mechanism can depend on the specific nature of the reactants and catalysts involved. nih.govrgmcet.edu.in For many systems, monitoring of the reaction and theoretical calculations support the involvement of an imine intermediate, which then undergoes nucleophilic addition by diethyl phosphite (B83602) in an aza-Pudovik type step. nih.govmdpi.com

In the aza-Pudovik reaction, which involves the direct addition of diethyl phosphite to a pre-formed imine (N-benzylidenemethanamine), DFT studies have elucidated the nature of the transition state. beilstein-journals.orgmdpi.com Theoretical calculations on analogous systems suggest that the reaction can proceed through a single concerted step involving a transition state formed from the trivalent tautomeric form of the phosphite and the imine. mdpi.com The fine mechanism of such additions has been evaluated in detail using DFT, providing a comprehensive understanding of the bond-forming processes. beilstein-journals.orgnih.gov

Regioselectivity is a critical aspect of chemical synthesis, dictating which of several possible isomers is formed. DFT calculations are a powerful tool for predicting and rationalizing the regioselectivity observed in chemical reactions. In the synthesis of phosphonates, regioselectivity can be a key factor, especially when using unsymmetrical reagents.

For instance, in reactions involving substituted aziridines with phosphine (B1218219) nucleophiles, DFT has been used to understand why the ring-opening occurs regioselectively at the less hindered carbon atom. nih.gov This is rationalized by examining the activation energies of the competing pathways. The pathway with the lower activation energy barrier, as calculated by DFT, corresponds to the major product observed experimentally. nih.gov Similarly, in reactions of phosphonates with other reagents, DFT can be employed to study the different possible reaction sites and predict the outcome. researchgate.net By calculating the energies of the transition states for attacks at different positions, the preferred reaction path and the resulting regioselectivity can be determined, often with high accuracy that aligns with experimental results. researchgate.net

A cornerstone of computational reaction mechanism analysis is the determination of the potential energy surface, which includes the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. DFT methods are extensively used to calculate these parameters for reactions leading to α-aminophosphonates.

The mechanism of the Kabachnik-Fields reaction has also been investigated, with DFT calculations helping to distinguish between different proposed pathways by comparing their energy profiles. organic-chemistry.orgrgmcet.edu.in The structures of transition states in these reactions can be complex, sometimes involving multiple molecules in a catalytic cycle. DFT allows for the optimization of these geometries and the calculation of their relative energies, which is crucial for understanding reaction rates and selectivity. organic-chemistry.org The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the optimized structure is indeed a true transition state. researchgate.net

Below is a representative table illustrating the type of data obtained from DFT calculations for a generic aza-Pudovik reaction, showing the relative energies of the stationary points along the reaction coordinate.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsImine + Diethyl Phosphite0.0
TS1Transition State for P-C bond formation+15.2
IntermediateZwitterionic Intermediate+5.4
TS2Transition State for Proton Transfer+8.1
Productsα-Aminophosphonate-12.5

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on related phosphonate (B1237965) synthesis reactions. They are not specific to this compound.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org DFT is used to calculate the energies and visualize the shapes of these frontier orbitals.

In the context of the synthesis of this compound, FMO analysis can be applied to the aza-Pudovik reaction step. The reaction is typically governed by the interaction between the HOMO of the nucleophile (diethyl phosphite) and the LUMO of the electrophile (the imine). pku.edu.cn The energy gap between the HOMO and LUMO is an indicator of reactivity; a smaller gap generally implies a more facile reaction. pku.edu.cnresearchgate.net

DFT calculations can provide detailed information about the distribution of the HOMO and LUMO across the reacting molecules. For the imine, the LUMO is typically centered on the C=N double bond, indicating that this is the site of nucleophilic attack. For diethyl phosphite, the HOMO is often located on the phosphorus atom or the P-H bond, consistent with its role as the nucleophile. researchgate.net This analysis helps to rationalize the observed reactivity and can be used to predict how substituents on the reactants will affect the reaction rate. pku.edu.cn

The following table presents typical HOMO and LUMO energy values that can be calculated using DFT for the reactants in an aza-Pudovik reaction.

MoleculeOrbitalEnergy (eV)
N-benzylidenemethanamine (Imine)HOMO-6.8
LUMO-1.2
Diethyl PhosphiteHOMO-7.5
LUMO+2.1
HOMO-LUMO Gap (HOMOPhosphite - LUMOImine)6.3

Note: These values are representative examples for analogous systems and are used to illustrate the application of FMO theory. They are not specific calculated values for the exact reactants.

Synthetic Utility and Role As Building Blocks in Advanced Organic Synthesis

Precursors for the Synthesis of Phosphonic Acid Derivatives and Their Functionalized Analogues

Diethyl (benzylamino)methylphosphonate is a key starting material for accessing (benzylamino)methylphosphonic acid and its functionalized derivatives. The conversion of the diethyl ester to the corresponding phosphonic acid is a fundamental transformation that unlocks a class of compounds with significant biological and chemical interest, as phosphonic acids are known structural analogues of amino acids. gjesr.comnih.gov

The hydrolysis of the diethyl ester groups is typically achieved under strong acidic conditions. A common and effective method involves refluxing the phosphonate (B1237965) ester with concentrated hydrochloric acid. nih.govbeilstein-journals.org This process cleaves the ethyl groups, yielding the free phosphonic acid. While effective, this method requires harsh conditions. nih.gov

Alternatively, a milder, two-step procedure known as the McKenna method can be employed. This involves the reaction of the diethyl phosphonate with bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis or hydrolysis of the resulting silylated intermediate. beilstein-journals.orgresearchgate.net This approach is often preferred for substrates that are sensitive to strongly acidic environments. stackexchange.com

Once the phosphonic acid is obtained, or by modifying the parent diethyl ester, further functionalization can be achieved. For instance, the benzyl (B1604629) group on the nitrogen atom can be removed through catalytic hydrogenolysis, although this can sometimes be a challenging step, potentially leading to complex product mixtures. This deprotection reveals a primary amine, which can then be used for further derivatization, such as acylation or alkylation, to produce a variety of functionalized aminomethylphosphonic acids.

Table 1: General Methods for Hydrolysis of Diethyl Phosphonates

Method Reagents Conditions Notes
Acid Hydrolysis Concentrated HCl Reflux A widely used but harsh method. nih.govbeilstein-journals.org
McKenna Method 1. TMSBr2. MeOH or H₂O Mild conditions Suitable for acid-sensitive substrates. beilstein-journals.orgresearchgate.net

Scaffold for the Construction of Diverse α-Aminophosphonate Analogues with Varied Substituents

The structural framework of this compound is ideally suited for the construction of a diverse library of α-aminophosphonate analogues. gjesr.comnih.gov The core structure can be readily accessed through the one-pot Kabachnik-Fields reaction, which involves the condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602). gjesr.com In the synthesis of the parent compound, formaldehyde (B43269), benzylamine (B48309), and diethyl phosphite are the reactants. By varying these components, a vast number of analogues can be generated.

For instance, substituting formaldehyde with other aldehydes, such as 3-diphenyl-1H-pyrazole-4-carbaldehyde, leads to the formation of more complex α-aminophosphonates like Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate. nih.gov This highlights the utility of the general reaction scheme in creating analogues with different substituents at the α-carbon.

Furthermore, the secondary amine within the this compound molecule itself is a site for further modification. It can undergo reactions such as N-alkylation or N-acylation to introduce new functional groups. This versatility allows chemists to systematically alter the structure to explore structure-activity relationships for various applications, including medicinal chemistry and materials science. nih.govresearchgate.net

The synthesis of bisphosphonates can also be achieved starting from related α-aminophosphonate structures. For example, an α-bromo aminophosphonate can be converted into an α-iminophosphonate intermediate, which then undergoes a Pudovik reaction with diethyl phosphite to yield an α-aminobisphosphonate. mdpi.com This demonstrates the potential of the aminophosphonate scaffold to be elaborated into more complex phosphorus-containing molecules.

Table 2: Examples of Synthesized α-Aminophosphonate Analogues

Reactants Product
3-Diphenyl-1H-pyrazole-4-carbaldehyde, Benzylamine, Diethyl phosphite Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate nih.gov
Benzylamines, Triethyl orthoformate, Diethyl phosphite N-benzylaminobenzylphosphonic acid nih.gov

Building Blocks for Cyclopropyl-Substituted Phosphonate Frameworks

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry and organic synthesis due to its unique conformational properties and electronic nature. nih.govnih.gov The incorporation of a phosphonate group onto a cyclopropane ring creates compounds of significant interest. While this compound provides a versatile aminomethylphosphonate (B1262766) core, its direct use as a building block for the synthesis of cyclopropyl-substituted phosphonate frameworks is not extensively documented in the reviewed literature.

The primary methods for synthesizing cyclopropylphosphonates often involve the cyclopropanation of vinylphosphonates or other unsaturated phosphonate precursors. nih.gov For example, highly stereoselective cyclopropanation can be achieved using phosphonyl diazo reagents as carbene precursors in the presence of engineered enzymes or transition-metal catalysts. utdallas.edu Other established methods include the Simmons-Smith cyclopropanation of alkenylphosphonates. nih.gov

Although a direct pathway starting from this compound to a cyclopropyl (B3062369) derivative is not readily apparent from the search results, its structural components could theoretically be modified for such a purpose. For instance, the benzylamino group could be transformed into a leaving group to facilitate the formation of a vinylphosphonate (B8674324) via elimination, which could then undergo cyclopropanation. However, this multi-step synthetic route is speculative and not directly supported by the provided sources. The development of synthetic strategies that leverage the aminophosphonate scaffold for the direct construction of cyclopropyl-containing analogues remains an area for future exploration.

Future Research Perspectives in Diethyl Benzylamino Methylphosphonate Chemistry

Development of Novel and Highly Selective Synthetic Routes

While the Kabachnik-Fields and Michaelis-Arbuzov reactions are foundational for the synthesis of α-aminophosphonates, future research will focus on developing more refined, efficient, and highly selective synthetic methodologies. gjesr.com A primary objective is to achieve high yields and stereoselectivity under mild conditions, which remains a significant challenge.

Future synthetic strategies are expected to include:

Asymmetric Catalysis: The development of chiral catalysts (both metal-based and organocatalysts) to control the stereochemistry of the P-C bond formation is a major frontier. This would allow for the enantioselective synthesis of specific isomers of Diethyl (benzylamino)methylphosphonate and its analogs, which is crucial for applications where chirality is a determining factor.

Flow Chemistry: Implementing continuous flow processes for the synthesis can offer superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer reaction conditions compared to traditional batch processes.

Novel Multi-component Reactions (MCRs): While the one-pot, three-component synthesis is well-established, future work will likely explore novel MCRs that incorporate different starting materials to generate diverse libraries of phosphonate (B1237965) derivatives in a single step. nih.gov This approach is highly efficient for discovering new compounds with unique properties. For instance, a one-pot synthesis of Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate has been achieved by reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, benzylamine (B48309), and diethyl phosphite (B83602). nih.gov

Exploration of Unprecedented Chemical Transformations and Derivatizations

The this compound scaffold serves as a versatile platform for further chemical modification. Future research will delve into unprecedented transformations and derivatizations to create novel molecules with tailored functionalities.

Key areas of exploration include:

Post-Synthesis Modification: Developing reactions that selectively modify the core structure after its initial synthesis. This could involve functionalizing the benzyl (B1604629) group, the amino group, or the phosphonate esters to attach other molecular fragments.

"Click Chemistry" Applications: The use of highly efficient and specific reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for derivatization. researchgate.net For example, α-azido diethyl aminomethylphosphonate (B1262766) can be reacted with various alkynes to produce complex triazole-containing phosphonates, demonstrating a viable strategy for creating biheterocyclic derivatives. researchgate.netej-chem.org

Synthesis of Bisphosphonates: Investigating the conversion of α-aminophosphonates into α-aminobisphosphonates is a promising avenue. Methodologies using α-iminophosphonates as key intermediates could provide access to these medically important compounds under milder conditions than currently available. mdpi.com

Complex Scaffold Integration: Future work will focus on incorporating the (benzylamino)methylphosphonate moiety into more complex molecular frameworks, such as macrocycles, polymers, or natural product analogs, to generate hybrid molecules with novel properties.

Advanced Computational Modeling for Rational Design and Mechanistic Understanding

Computational chemistry is an increasingly indispensable tool for accelerating research and providing deep mechanistic insights. In the context of this compound, advanced computational modeling will be pivotal for rational design and understanding reaction pathways.

Future applications of computational modeling include:

Mechanistic Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways for phosphonate synthesis. This can help identify transition states, calculate activation energies, and explain the regio- and stereoselectivity observed in reactions, providing a theoretical foundation for optimizing experimental conditions.

Rational Design of Catalysts: Computationally screening potential catalysts for enhanced activity and selectivity in asymmetric synthesis. By modeling the interaction between the catalyst, substrates, and transition states, researchers can prioritize the most promising candidates for experimental validation.

Prediction of Properties: Employing Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations to predict the properties of novel this compound derivatives. This can guide the synthesis of new compounds with desired characteristics.

Understanding Non-covalent Interactions: Modeling the intricate network of hydrogen bonds and other non-covalent interactions is crucial, especially in understanding the crystal packing of these molecules or their binding to biological targets. For instance, structural analysis of phosphonate-based metal-organic frameworks (MOFs) reveals extended hydrogen-bonding interactions that are key to their properties. chemrxiv.org

Innovations in Sustainable and Green Chemical Methodologies for Phosphonate Synthesis

The principles of green chemistry are becoming central to modern synthetic chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. esrapublications.comnih.gov The synthesis of phosphonates is an area ripe for such innovations. rsc.org

Future research in green methodologies will likely focus on:

Benign Solvents and Catalysts: Expanding the use of environmentally friendly solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netfrontiersin.orgnih.gov Research has demonstrated the successful synthesis of α-aminophosphonates using natural, biodegradable, and reusable catalysts such as orange peel powder and eggshells. nanobioletters.comtandfonline.comingentaconnect.comresearchgate.net Similarly, heterogeneous catalysts like Envirocat EPZG® clay and ZnO nanoparticles offer advantages in terms of reusability and simple work-up procedures. researchgate.netderpharmachemica.com

Alternative Energy Sources: Utilizing non-conventional energy sources such as microwave irradiation and ultrasound to accelerate reaction rates and improve yields. Microwave-assisted synthesis, for example, has been used in the cyclization of β-ketophosphonate substrates. mdpi.com

Solvent-Free Reactions: Developing solvent-free ("neat") reaction conditions, which significantly reduce waste and simplify product purification. nih.govderpharmachemica.com The use of a PEG/KI catalytic system allows for the synthesis of benzyl phosphonates at room temperature without volatile organic solvents. frontiersin.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. Multi-component reactions are inherently atom-economical and will continue to be a focus of development.

The following tables summarize findings from recent studies on green synthesis approaches for α-aminophosphonates.

Table 1: Performance of Various Green Catalysts in α-Aminophosphonate Synthesis
CatalystReaction ConditionsKey AdvantagesYield RangeReference
Orange Peel Powder (OPP)Ethanol, RefluxNatural, heterogeneous, simple work-upHigh nanobioletters.com
Eggshell PowderEthanol, Room TemperatureEco-friendly, cost-effective, short reaction time82-93% tandfonline.comingentaconnect.com
ZnO NanoparticlesWater, Room TemperatureGreen solvent, good yields, easy separationGood researchgate.net
Envirocat EPZG®Solvent-free, Room TemperatureReusable, high yield, short reaction timeHigh derpharmachemica.com
Table 2: Green Solvent Systems for Phosphonate Synthesis
Solvent SystemCatalyst/PromoterReaction ConditionsKey AdvantagesReference
Polyethylene Glycol (PEG-400)KI / K₂CO₃Room TemperatureBenign solvent, avoids toxic organic solvents frontiersin.orgnih.gov
WaterZnO NanoparticlesRoom TemperatureEnvironmentally safe, easy product separation researchgate.net
EthanolEggshell PowderRoom TemperatureEcologically benign, economic tandfonline.com
Solvent-FreePotassium Hydrogen SulfateRoom TemperatureReduces waste, simple work-up nih.gov

Q & A

What are the established synthetic routes for Diethyl (benzylamino)methylphosphonate, and how do reaction parameters influence yield?

The compound can be synthesized via the Michaelis-Arbuzov reaction , involving alkyl halides and trialkyl phosphites under reflux conditions. For example, O,O’-diethyl methylphosphonate (DEMP) synthesis uses this method with optimized temperatures (e.g., 120–140°C) and anhydrous solvents to minimize side reactions . Alternative routes include nucleophilic substitution using benzylamine derivatives and diethyl phosphite in the presence of a base (e.g., NaH or K₂CO₃), with yields dependent on steric effects and reaction time . Advanced protocols may employ palladium-catalyzed enantioselective synthesis for chiral α-aminophosphonates, requiring ligands like BINAP and precise stoichiometric control .

Which characterization techniques are critical for verifying the structural integrity of this compound?

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are essential for confirming substituent connectivity and phosphonate group integrity. For example, ³¹P NMR typically shows a signal near δ 25–30 ppm for phosphonates .
  • GC-MS : Used to monitor reaction progress and identify volatile byproducts. Agilent ChemStation software is commonly employed for data acquisition .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in studies of related phosphonate derivatives .
  • FT-IR : Validates functional groups (e.g., P=O stretch ~1250 cm⁻¹ and NH bends ~1600 cm⁻¹) .

What safety protocols are mandated for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
  • Toxicity : Acute toxicity (oral LD₅₀ ~500 mg/kg in rats) and potential carcinogenicity necessitate strict exposure limits (e.g., OSHA PEL: 0.1 mg/m³) .

How can enantioselective synthesis of this compound derivatives be optimized?

Chiral α-aminophosphonates are synthesized using palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands (e.g., BINAP or PHOX) in asymmetric hydrogenation or cross-coupling reactions. Key parameters include:

  • Solvent Polarity : Non-polar solvents (toluene) enhance enantiomeric excess (ee) by stabilizing transition states .
  • Substrate Design : Electron-withdrawing groups on the benzylamino moiety improve stereoselectivity.
  • Catalyst Loading : 1–5 mol% catalyst achieves >90% ee in optimized cases .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The phosphonate group acts as a stabilizing electron-withdrawing group, facilitating SN2 reactions at the benzyl carbon. Computational studies (DFT) reveal transition states where the leaving group (e.g., tosylate) departs concurrently with nucleophile attack, with activation energies ~20–25 kcal/mol . Steric hindrance from the diethyl ester groups can slow reactivity, necessitating elevated temperatures (80–100°C) for efficient substitutions .

How does pH influence the stability of this compound in aqueous solutions?

The compound undergoes pH-dependent hydrolysis :

  • Acidic Conditions (pH < 3) : Rapid cleavage of the P–O bond, forming phosphoric acid and benzylamine derivatives.
  • Neutral/Basic Conditions (pH 7–12) : Slower degradation via nucleophilic attack by OH⁻, with half-lives ranging from hours to days .
    Stability studies recommend buffered solutions (pH 5–6) for short-term storage and anhydrous conditions for long-term use .

What computational tools are used to model the electronic properties of this compound?

  • DFT Calculations : Gaussian or ORCA software predicts molecular orbitals, charge distribution, and reaction pathways. For example, the LUMO is localized on the phosphonate group, explaining its electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulates solvation effects and interactions with biomolecules (e.g., enzyme active sites) .
  • Crystallography Software : SHELX and Olex2 refine crystal structures, resolving bond angles and torsion angles critical for structure-activity relationships .

How does this compound interact with biological targets like enzymes?

The compound acts as a transition-state analog in enzyme inhibition studies. For instance, it inhibits S-ribosylhomocysteinase by mimicking the substrate’s tetrahedral intermediate, with IC₅₀ values in the µM range. Kinetic assays (e.g., stopped-flow spectroscopy) and X-ray co-crystallography validate binding modes . Modifications to the benzylamino group (e.g., fluorination) enhance binding affinity and selectivity .

What alternative synthetic strategies exist for derivatives of this compound?

  • Mannich Reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines .
  • Diazo Transfer : Use sulfonyl azides (e.g., TsN₃) to generate diazo intermediates for cyclopropanation or dipolar additions .
  • Thionation : Replace P=O with P=S using Lawesson’s reagent, altering electronic properties for agrochemical applications .

How can researchers develop analytical methods for trace detection of this compound in complex matrices?

  • LC-MS/MS : Employ C18 columns with ESI(+) ionization (m/z 243 → 98 for fragmentation) and LOQs ~0.1 ppb .
  • Fluorescent Probes : Design coumarin-based sensors that undergo cyclization upon phosphonate binding, achieving Stokes shifts >100 nm for selective detection .
  • Solid-Phase Microextraction (SPME) : PDMS fibers pre-concentrate the analyte from environmental samples prior to GC analysis .

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